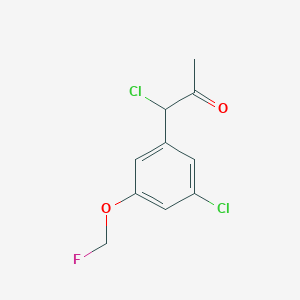
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure, featuring both chloro and fluoromethoxy functional groups
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl ring structure, followed by the introduction of chloro and fluoromethoxy groups. Common synthetic routes include:
Halogenation: Introduction of chlorine atoms to the phenyl ring using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Methoxylation: Introduction of the fluoromethoxy group using fluoromethyl ethers in the presence of a base such as sodium hydride.
Ketone Formation: Formation of the propan-2-one moiety through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Oxidation: The ketone group can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: Lacks the fluoromethoxy group, resulting in different chemical properties and reactivity.
Chloroacetone: A simpler structure with only one chloro group and a ketone, used primarily as a chemical intermediate.
1-Chloro-3-fluoro-2-methoxybenzene: Similar in having chloro and fluoromethoxy groups, but lacks the propan-2-one moiety, leading to different applications and reactivity.
Propriétés
Formule moléculaire |
C10H9Cl2FO2 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
1-chloro-1-[3-chloro-5-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-8(11)4-9(3-7)15-5-13/h2-4,10H,5H2,1H3 |
Clé InChI |
GYOCZXKFQSLOAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)Cl)OCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


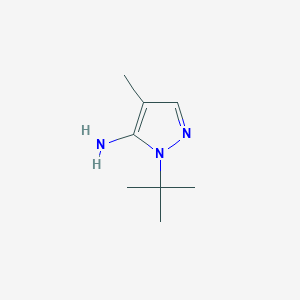
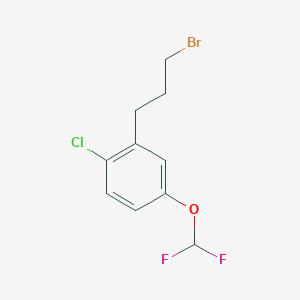
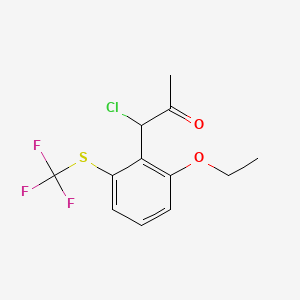
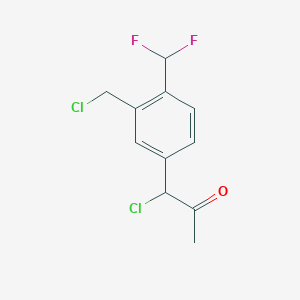
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)
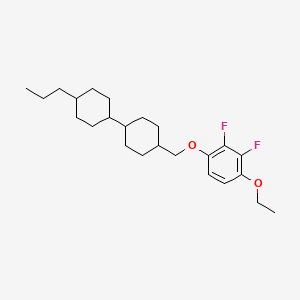

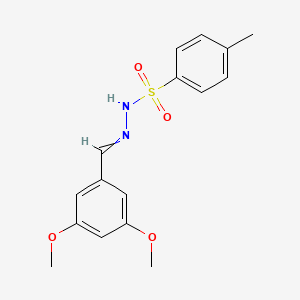
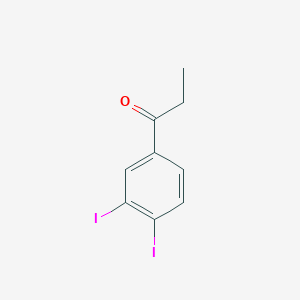
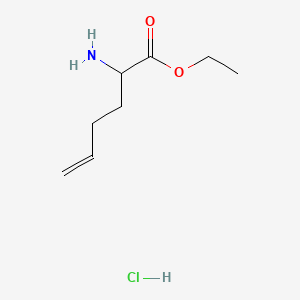
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
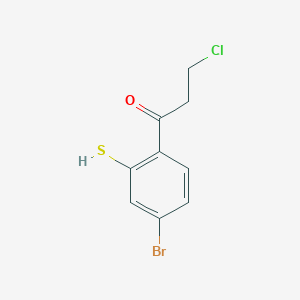
![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)
